![molecular formula C40H80N2O12 B2745876 11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate CAS No. 2034201-16-4](/img/structure/B2745876.png)
11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate is a useful research compound. Its molecular formula is C40H80N2O12 and its molecular weight is 781.082. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Reactivity
Synthesis of Opioid Agonists and Antagonists : One study outlines the synthesis of opioid agonists and antagonists derived from dihydrocodeinone, involving reactions with formaldehyde-Ca(OH)2, ditosylation, and LiEt3BH reduction, among other steps. This research highlights the compound's role in the development of analgesic and narcotic antagonistic drugs (Leland & Kotick, 1981).
Reactivity with 2H-Azirines : The compound's reactivity with 2H-azirines was studied, leading to the synthesis of tricyclic adducts and methyl pyridine carboxylates, offering new approaches to herbicide synthesis (Obrech et al., 1988).
Thermal Behavior and Methyl Rearrangement : In another study, the compound's thermal behavior and methyl rearrangement in liquid and solid states were explored, providing insights into its chemical stability and reactivity under different conditions (Handelsman-Benory et al., 2000).
Biological Evaluation and Medicinal Chemistry
Synthesis and Evaluation of Opioid Agonists : A series of opioid agonists derived from morphinan-6-ones were synthesized and biologically evaluated for their antinociceptive potency, demonstrating the compound's potential in pain management and drug discovery (Schmidhammer et al., 1984).
Development of Quinoxaline Derivatives : The synthesis of quinoxaline derivatives from the compound was explored, with the aim of inhibiting c-Jun N-terminal kinases, indicating its application in designing new therapeutic agents (Abad et al., 2020).
Material Science and Polymer Chemistry
Synthesis of Polymers : The compound's utility in synthesizing α-hydroxy and α,ω-dihydroxy polymers was investigated, demonstrating its application in developing new materials with potential uses in various industries (Costa & Patrickios, 1999).
Photochemical Electron-Transfer Reactions : The photochemical electron-transfer reactions of diarylethylenes, in which the compound was involved, were studied, suggesting its role in developing photoresponsive materials (Mattes & Farid, 1986).
特性
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl]-2-ethyl-3,4,10-trihydroxy-13-[[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76N2O10.2H2O/c1-15-33-40(10,48)35(44)26(6)42(13)21-22(2)19-38(8,47)30(18-32-34(43)31(41(11)12)16-23(3)50-32)24(4)29(25(5)37(46)52-33)17-28-20-39(9,49-14)36(45)27(7)51-28;;/h22-36,43-45,47-48H,15-21H2,1-14H3;2*1H2/t22-,23-,24+,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36+,38-,39-,40-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHOTLIZRWSPSD-GZZUFVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)CC2CC(C(C(O2)C)O)(C)OC)C)CC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)C[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)C[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80N2O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。